(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[6-(dimethylamino)pyridin-3-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)15-9-8-14(12-16-15)17-21(19,20)11-10-13-6-4-3-5-7-13/h3-12,17H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZJOCXENROBX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Formation of the Phenylethenesulfonamide Moiety: This step involves the reaction of phenylacetylene with sulfonamide under specific conditions to form the desired moiety.
Coupling Reactions: The final step involves coupling the pyridine ring with the phenylethenesulfonamide moiety under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a sulfonamide-ethene-phenyl backbone with several analogues, but key differences in substituents influence physicochemical and biological properties:
Key Observations :
- The target compound’s dimethylamino group on pyridine enhances basicity and solubility compared to halogenated (e.g., 5-chloro in IIIa) or methoxy-substituted analogues .
- and compounds introduce furan and pyridazine heterocycles, respectively, altering electronic properties and binding specificity .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely confers higher aqueous solubility compared to IIIa (chloro/hydroxyquinoline) or 6p (trimethoxyphenyl). Furan-containing analogues () may exhibit intermediate solubility due to mixed hydrophilic-lipophilic balance .
- Melting Points : While specific data for the target compound is unavailable, 6p melts at 148–150°C, suggesting that polar substituents (e.g., methoxy, hydroxy) increase melting points via hydrogen bonding .
Biological Activity
(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 298.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of certain enzymes that are crucial for cellular proliferation and survival.
Biological Activity Overview
Recent research has highlighted several key areas where this compound exhibits biological activity:
-
Antitumor Activity :
- In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
-
Anti-inflammatory Effects :
- Research indicates that this compound may reduce inflammation markers in cellular models, indicating its potential as an anti-inflammatory drug.
Case Study 1: Antitumor Activity
A study conducted by evaluated the effect of this compound on breast cancer cells. The results indicated a significant reduction in cell viability with an IC value of 12 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
